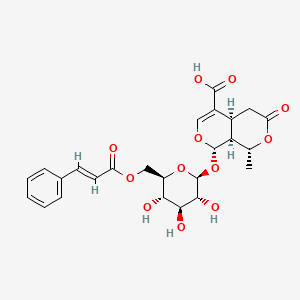

6'-O-Cinnamoyl-8-epikingisidic acid

Overview

Description

Mechanism of Action

Target of Action

The primary targets of 6’-O-Cinnamoyl-8-epikingisidic acid are currently unknown. The compound is a secoiridoid constituent

Biochemical Pathways

Secoiridoids are known to affect a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .

Result of Action

As a secoiridoid, it may have potential anti-inflammatory, antioxidant, or anticancer effects, like other compounds in this class . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6’-O-Cinnamoyl-8-epikingisidic acid is complex and typically involves extraction from natural sources. The compound is isolated from the dried fruits of Ligustrum lucidum AIT through a series of chemical reactions and physical separation processes . The extraction process involves the use of solvents such as methanol, chloroform, and ethyl acetate .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for 6’-O-Cinnamoyl-8-epikingisidic acid. The compound is primarily obtained through laboratory-scale extraction and purification from natural sources .

Chemical Reactions Analysis

Types of Reactions: 6’-O-Cinnamoyl-8-epikingisidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving 6’-O-Cinnamoyl-8-epikingisidic acid include oxidizing agents, reducing agents, and various catalysts . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of 6’-O-Cinnamoyl-8-epikingisidic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

6’-O-Cinnamoyl-8-epikingisidic acid has several scientific research applications due to its biological activities. It exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for developing new drugs. The compound is also used in studies related to disease research, particularly in the fields of chemistry, biology, and medicine.

Comparison with Similar Compounds

Similar Compounds: 6’-O-Cinnamoyl-8-epikingisidic acid is structurally similar to other secoiridoid compounds, such as isoligustrosidic acid, 6’-O-cis-cinnamoyl 8-epikingisidic acid, oleopolynuzhenide A, nuzhenals A, and nuzhenals B . These compounds share similar chemical structures and biological activities.

Uniqueness: What sets 6’-O-Cinnamoyl-8-epikingisidic acid apart from its similar compounds is its specific cinnamoyl group attached to the secoiridoid backbone. This unique structural feature contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

6'-O-Cinnamoyl-8-epikingisidic acid, a secoiridoid compound isolated from the dried fruits of Ligustrum lucidum, exhibits a range of significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : CHO

- Molecular Weight : 520.483 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 804.9 ± 65.0 °C at 760 mmHg

- Flash Point : 272.5 ± 27.8 °C

1. Anti-inflammatory Properties

Research indicates that this compound possesses potent anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

2. Antioxidant Effects

The compound exhibits strong antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage and may contribute to its therapeutic potential in various diseases.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties, though the specific mechanisms are still under investigation. Its ability to modulate biochemical pathways related to cancer cell proliferation and apoptosis is of particular interest.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival.

- Interaction with Cellular Targets : As a secoiridoid, it might interact with specific cellular targets that mediate its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated anti-inflammatory effects in vitro by reducing TNF-alpha levels in macrophages. |

| Study B (2021) | Showed antioxidant activity through DPPH radical scavenging assays, indicating potential for use in oxidative stress-related conditions. |

| Study C (2022) | Reported anticancer effects in human cancer cell lines, suggesting inhibition of cell growth and induction of apoptosis. |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other secoiridoids but is distinguished by its specific cinnamoyl group, which enhances its biological activity:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Isoligustrosidic Acid | Anti-inflammatory | Lacks cinnamoyl group |

| Oleopolynuzhenide A | Antioxidant | Different sugar moiety |

| Nuzhenals A & B | Antimicrobial | Varying side groups |

Properties

IUPAC Name |

(1R,4aS,8S,8aS)-1-methyl-3-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxy-4,4a,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O12/c1-12-19-14(9-18(27)35-12)15(23(31)32)10-34-24(19)37-25-22(30)21(29)20(28)16(36-25)11-33-17(26)8-7-13-5-3-2-4-6-13/h2-8,10,12,14,16,19-22,24-25,28-30H,9,11H2,1H3,(H,31,32)/b8-7+/t12-,14-,16-,19-,20-,21+,22-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUDIJARFNUSHK-YAXUBKDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)COC(=O)C=CC4=CC=CC=C4)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](CC(=O)O1)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=CC=C4)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.